molecular formula C13H22BrN3O B12933840 2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-46-0

2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12933840
CAS No.: 88723-46-0
M. Wt: 316.24 g/mol
InChI Key: XUYRDZYHFIYVSH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a bromoketone moiety attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(octylamino)-1H-imidazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone can undergo several types of chemical reactions:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Elimination: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromoketone moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(3-fluorophenyl)ethanone
  • 2-Bromo-1-(4-nitrophenyl)ethanone

Uniqueness

2-Bromo-1-(2-(octylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the octylamino group, which imparts specific lipophilic properties. This makes it particularly interesting for applications where membrane permeability is crucial .

Properties

CAS No.

88723-46-0

Molecular Formula

C13H22BrN3O

Molecular Weight

316.24 g/mol

IUPAC Name

2-bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C13H22BrN3O/c1-2-3-4-5-6-7-8-15-13-16-10-11(17-13)12(18)9-14/h10H,2-9H2,1H3,(H2,15,16,17)

InChI Key

XUYRDZYHFIYVSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=NC=C(N1)C(=O)CBr

Origin of Product

United States

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